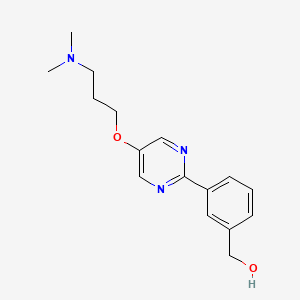
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol
Vue d'ensemble
Description
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a dimethylaminopropoxy group and a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and an amidine.
Introduction of the Dimethylaminopropoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 3-dimethylaminopropanol.
Attachment of the Phenylmethanol Moiety: The final step involves the coupling of the pyrimidine derivative with a phenylmethanol derivative through a suitable coupling reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, sulfonates, or other leaving groups can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[5-(3-Dimethylaminopropoxy)pyrimidin-2-yl]phenyl}ethanol: Similar structure but with an ethanol moiety instead of methanol.
{3-[5-(3-Dimethylaminopropoxy)pyrimidin-2-yl]phenyl}acetone: Similar structure but with an acetone moiety instead of methanol.
Uniqueness
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C16H21N3O2 |
|---|---|
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
[3-[5-[3-(dimethylamino)propoxy]pyrimidin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)7-4-8-21-15-10-17-16(18-11-15)14-6-3-5-13(9-14)12-20/h3,5-6,9-11,20H,4,7-8,12H2,1-2H3 |
Clé InChI |
BWPLYWQAMMEJQU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=CN=C(N=C1)C2=CC=CC(=C2)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
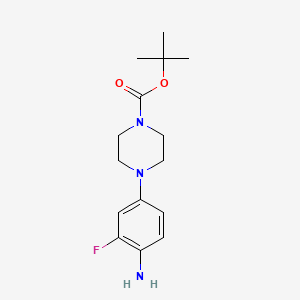
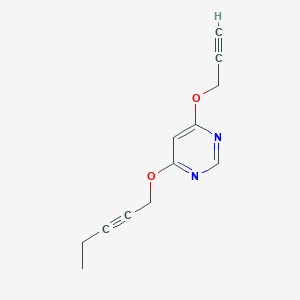
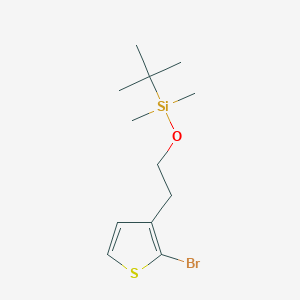
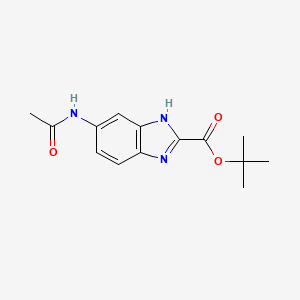
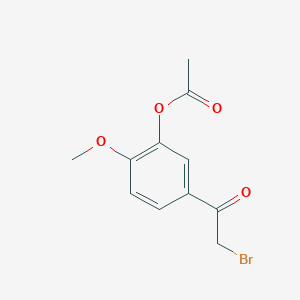
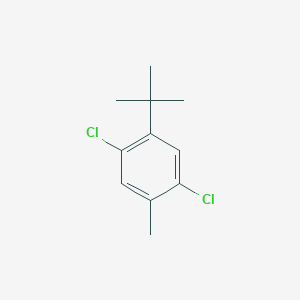
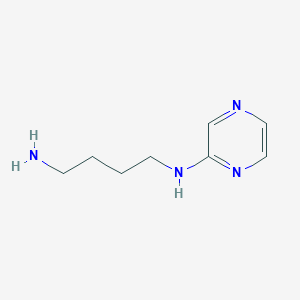
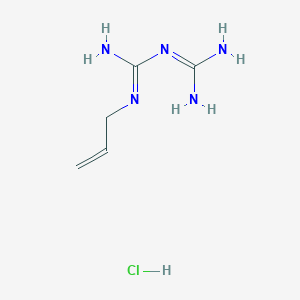
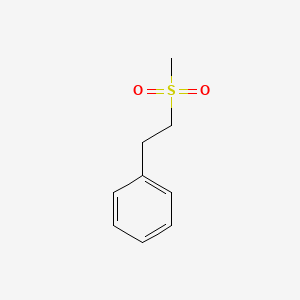
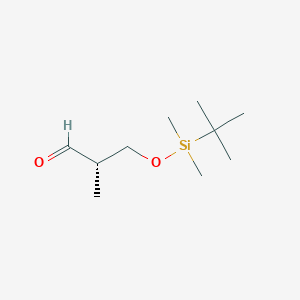
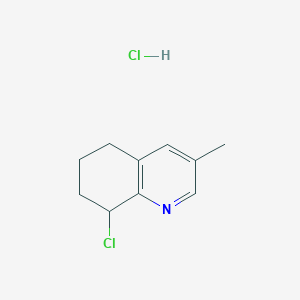

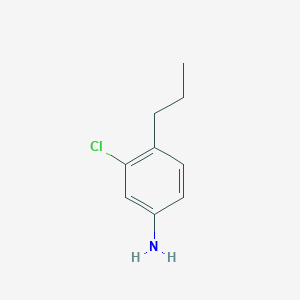
![Methyl 3-[(pivaloyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8591488.png)
